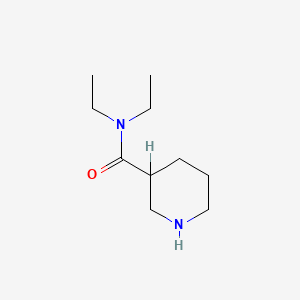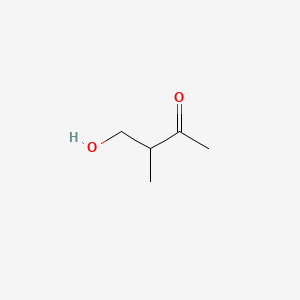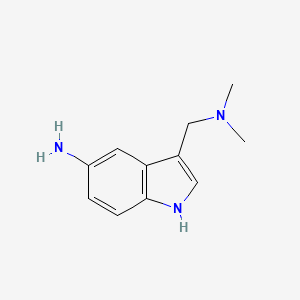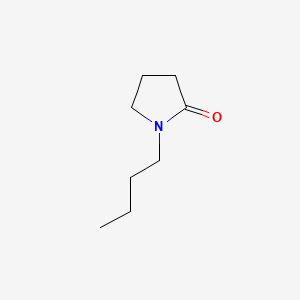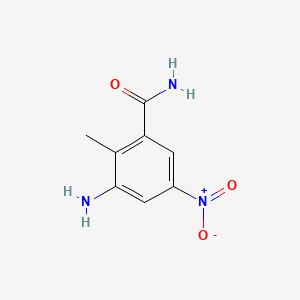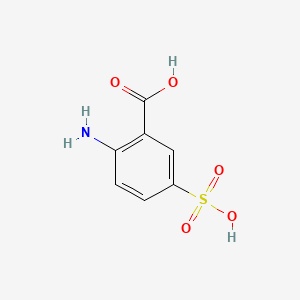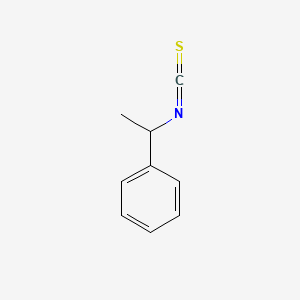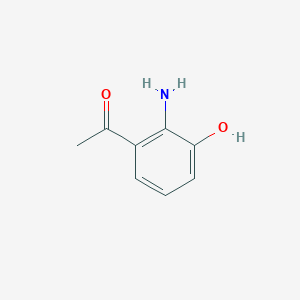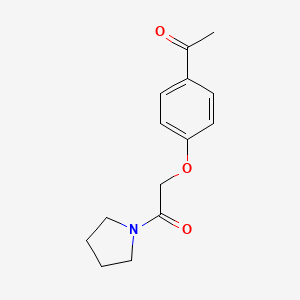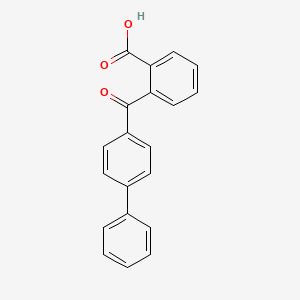
N-乙酰-2-吡咯烷酮
概述
描述
Synthesis Analysis
The synthesis of N-Acetyl-2-pyrrolidone derivatives and related compounds involves several efficient methodologies. For instance, 2-Pyridones, 2-quinolinones, and 1-isoquinolinones, which are structurally related to N-Acetyl-2-pyrrolidone, can be synthesized using bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) as an activating agent, highlighting a general and efficient approach for the synthesis of these hydroxyl N-heteroarenes (Wang et al., 2016). Additionally, radical cyclization of 1,n-enynes and 1,n-dienes presents an attractive method for the synthesis of 2-pyrrolidones, demonstrating the compound’s synthesis versatility and its derivatives’ broad applicability (Jiang et al., 2021).
Molecular Structure Analysis
The molecular structure of 2-pyrrolidone-N-acetamide has been detailed through X-ray analysis, revealing a planar 2-pyrrolidone ring and amide group with almost perpendicular planes. This structural arrangement facilitates certain physical and chemical properties that are significant for its applications (Bandoli et al., 1981).
Chemical Reactions and Properties
N-Acetyl-2-pyrrolidone participates in various chemical reactions, underpinning its role in synthesizing diverse compounds. For instance, the synthesis of 2-(substituted amino)-8-azachromones from 4,6-diaryl-2-pyridones showcases its utility in creating compounds of broad structural diversity, highlighting its chemical reactivity and potential for generating functionally diverse molecules (Saulnier et al., 2020).
Physical Properties Analysis
The physical properties of N-Acetyl-2-pyrrolidone, such as solubility and boiling point, are influenced by its molecular structure. Studies on related compounds, like N-Methyl-2-pyrrolidone (NMP), demonstrate the importance of molecular interactions in determining physical properties. For example, NMP's structure, dictated by its dipole moment, influences its solvation properties, which can be extrapolated to understand N-Acetyl-2-pyrrolidone’s physical behaviors (Basma et al., 2018).
Chemical Properties Analysis
The chemical properties of N-Acetyl-2-pyrrolidone are essential for its role in various applications. The mechanochemical synthesis and characterization of Praziquantel solvates with 2-pyrrolidone highlight the compound's ability to form stable chemical structures and its reactivity with other compounds, providing insight into its chemical behavior and potential applications (Zanolla et al., 2021).
科学研究应用
免疫调节和抗肿瘤活性
NMP 已被确认为免疫调节剂,并具有抗肿瘤活性。在一项专注于 cMYC 驱动的骨髓瘤模型的研究中,NMP 表现出意想不到的抗肿瘤和免疫调节活性。它被认为是一种乙酰赖氨酸模拟物和候选溴结构域配体,导致与 BET-溴结构域抑制的转录重叠。这包括 cMYC 和 IRF4 的下调。NMP 的活性发生在低于 BET 抑制所需的浓度,表明其具有广谱免疫调节能力 (Shortt et al., 2014)。
神经保护和抗癫痫特性
吡咯烷酮衍生物,包括 NMP,因其神经保护和抗癫痫特性而受到研究。实验和临床研究探索了它们在增强学习和记忆、中风后提供神经保护以及作为抗癫痫剂方面的潜力。随着该类别中新药的开发,这一研究领域重新引起人们的兴趣 (Shorvon, 2001)。
聚合过程
NMP 已被研究其在内酰胺聚合中的作用。研究深入探讨了活化剂对 2-吡咯烷酮阴离子聚合的影响,探索了聚合过程中的各种引发剂和活化剂。这些研究对于理解和优化聚合物生产至关重要 (Roda et al., 1977)。
环境生物降解
关于活性污泥中 NMP 降解细菌的研究揭示了其环境影响。已显示包括假单胞菌属和不动杆菌属在内的不同细菌菌株利用 NMP 作为其唯一的碳、能量和氮源,表明其生物降解性和环境修复的潜力 (Krí̌žek et al., 2015)。
药物递送系统
NMP 已被探索作为药物递送系统中的助溶剂。它作为低溶解度极性药物和具有多个质子供体基团的药物的助溶剂的效率尤其值得注意。此特性使 NMP 成为各种药物制剂中的有价值成分 (Tarantino et al., 1994)。
安全和危害
未来方向
The future of N-Acetyl-2-pyrrolidone and related compounds appears promising. For instance, BASF has announced plans to produce more N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP) and N-Octyl-2-Pyrrolidone (NOP) due to growing demand in various industries . Additionally, research is ongoing to develop biosynthetic pathways for 2-pyrrolidone and its derivatives .
作用机制
Target of Action
It’s known that pyrrolidone derivatives can interact with various biological targets .
Mode of Action
It’s known that pyrrolidone derivatives can interact with their targets, leading to various biological effects .
Biochemical Pathways
A biosynthetic pathway for 2-pyrrolidone has been established in Corynebacterium glutamicum, which involves the expression of glutamate decarboxylase (Gad) mutant and β-alanine CoA transferase (Act). This activates spontaneous dehydration cyclization of GABA to form 2-pyrrolidone .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
Pyrrolidone derivatives have been shown to possess various biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Acetyl-2-pyrrolidone. For instance, the compound’s solubility in water suggests that its action could be influenced by the hydration status of the environment.
属性
IUPAC Name |
1-acetylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(8)7-4-2-3-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHUPYSUKYAIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239321 | |
| Record name | 2-Pyrrolidinone, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-17-2 | |
| Record name | 1-Acetyl-2-pyrrolidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-2-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-2-pyrrolidone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyrrolidinone, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-acetylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Acetyl-2-pyrrolidone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL2S7T2BKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Acetyl-2-pyrrolidone in the polymerization of 2-pyrrolidone?
A: 1-Acetyl-2-pyrrolidone acts as an activator in the anionic polymerization of 2-pyrrolidone. [, ] This means it enhances the reactivity of the initiator, potassium 2-pyrrolidonate, leading to more efficient polymerization. []
Q2: How does 1-Acetyl-2-pyrrolidone influence the polymerization process?
A: Research suggests that using 1-Acetyl-2-pyrrolidone, combined with a specific temperature control strategy (transient cooling), leads to a significant increase in both the conversion of 2-pyrrolidone to polymer and the molecular weight of the resulting poly(2-pyrrolidone). [] The exact mechanism of this effect is still under investigation.
Q3: Are there other activators used in the anionic polymerization of 2-pyrrolidone?
A: Yes, besides 1-Acetyl-2-pyrrolidone, other compounds like 1-(1-pyrrolin-2-yl)-2-pyrrolidone and 1-benzoyl-2-pyrrolidone have been studied as activators for this type of polymerization. [] Carbon dioxide has also demonstrated acceleration capabilities in this context. []
Q4: What is the 'ceiling temperature' in polymerization and how does it relate to 1-Acetyl-2-pyrrolidone?
A: The ceiling temperature (T1) represents the temperature above which the polymerization reaction will not proceed, even in the presence of an initiator and activator. [] Research has investigated the T1 of 2-pyrrolidone polymerization with different initiation systems, including those using 1-Acetyl-2-pyrrolidone. []
Q5: Is 1-Acetyl-2-pyrrolidone used in any analytical applications?
A: While not directly involved in analysis, derivatives of 1-Acetyl-2-pyrrolidone, specifically (R, S) N-acetyl-2-pyrrolidone-5-carboxylic acid benzylamide, have been explored for their anticonvulsant activity. [] Analytical methods, including spectrophotometry, HPLC, and acidimetric methods, have been developed for the qualitative and quantitative analysis of this derivative. [] This suggests potential applications in pharmaceutical analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


